potassium (S)-oxirane-2-carboxylate

Description

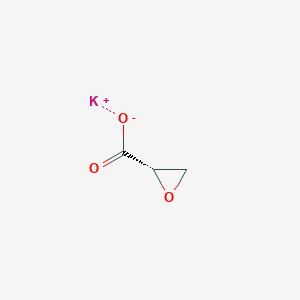

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2S)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQCDPNYSJUSEH-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635765 | |

| Record name | Potassium (2S)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82079-45-6 | |

| Record name | Potassium (2S)-oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Potassium S Oxirane 2 Carboxylate

Stereoselective Synthesis Approaches to the (S)-Oxirane-2-carboxylate Scaffold

The controlled introduction of a specific stereoisomer is paramount in modern synthetic chemistry. For the (S)-oxirane-2-carboxylate scaffold, several stereoselective strategies have been developed to ensure high enantiopurity of the final product.

Direct Synthetic Routes from Precursor Carboxylic Acids

The direct conversion of precursor carboxylic acids into chiral epoxides represents an efficient synthetic strategy. One notable approach involves the use of α,β-unsaturated carboxylic acids as starting materials. For instance, the synthesis of methyl oxirane-2-carboxylate has been achieved from acrylic acid. wooster.edu This transformation typically requires an epoxidation step that must be carefully controlled to achieve the desired stereochemistry. While direct epoxidation of the carboxylic acid itself can be challenging, conversion to an ester derivative, followed by asymmetric epoxidation, is a more common and effective strategy.

Oxidative Transformations of Acrylates to Chiral Oxirane-2-carboxylate

The oxidation of acrylate (B77674) derivatives is a widely employed method for the synthesis of chiral oxirane-2-carboxylates. This approach often utilizes a pre-existing chiral auxiliary or a chiral catalyst to direct the stereochemical outcome of the epoxidation reaction. A key example is the catalytic asymmetric epoxidation of methyl or ethyl acrylate. This can be achieved using various catalytic systems, including chiral ketones with an oxidant like oxone.

Another significant advancement in this area is the oxidative cross-coupling of acrylates with other molecules. For example, a palladium-catalyzed oxidative cross-coupling of acrylates with vinyl carboxylates has been developed. nih.gov While this particular reaction yields a dienoate, it highlights the potential of oxidative methods to functionalize acrylates, which can be precursors to the desired epoxides.

The Darzens reaction, a classic method for forming α,β-epoxy esters (glycidic esters), can also be adapted for stereoselectivity. researchgate.net This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base. By using a chiral base or a chiral auxiliary on the haloester, it is possible to influence the stereochemical outcome of the reaction and produce enantiomerically enriched glycidates.

Asymmetric Synthetic Strategies for Enantiopure Glycidates

Achieving high levels of enantiopurity is a critical goal in the synthesis of chiral molecules. Several asymmetric strategies have been developed to produce enantiopure glycidates, which are esters of glycidic acid (oxirane-2-carboxylic acid). nih.gov

One powerful approach is the use of chemo-enzymatic methods. For instance, the lipase-mediated enzymatic Baeyer-Villiger oxidation of a renewable starting material, levoglucosenone, has been used to produce chiral epoxides that are precursors to (S)-dairy lactone. mdpi.com This demonstrates the potential of enzymes to catalyze highly stereoselective oxidations.

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, aminoindanol-based sulfinyl transfer agents have been developed for the production of enantiopure sulfinamide ligands. nih.gov Similar principles can be applied to the synthesis of chiral epoxides.

Furthermore, asymmetric Mannich-type reactions have been employed in the synthesis of complex molecules containing chiral centers. nih.gov This type of reaction, which forms a β-amino carbonyl compound, can be designed to proceed with high diastereoselectivity, thereby setting key stereocenters that can be elaborated to form the desired chiral epoxide.

Alternative Synthetic Pathways for Oxirane-2-carboxylate Derivatives

Beyond the direct epoxidation of unsaturated precursors, alternative synthetic pathways offer access to a variety of oxirane-2-carboxylate derivatives. These methods often involve the transformation of other functional groups or the rearrangement of existing ring systems.

One such strategy is ring-expansion of cyclopropanated glycals. rsc.org This method involves the cyclopropanation of a carbohydrate-derived glycal, followed by a ring-opening reaction to form a seven-membered oxepine ring. rsc.org This oxepine can then be further functionalized to produce various polyhydroxylated oxepanes. rsc.org While not a direct route to simple oxirane-2-carboxylates, this methodology showcases the creative use of ring-expansion strategies in carbohydrate chemistry, which can be adapted to synthesize functionalized cyclic ethers.

Another alternative involves tandem reactions that form the cyclopropane (B1198618) ring with the desired functionality in a single sequence. For example, a tandem oxidative cyclization and decarboxylation has been used to synthesize 2-carbamoyl-2-cyanocyclopropanecarboxylates with high diastereoselectivity. nih.gov This highlights how multi-step sequences can be combined into efficient one-pot procedures to build complex small rings.

The Darzens condensation, as mentioned earlier, is a versatile tool for synthesizing glycidic esters. researchgate.net Variations in the reaction conditions, such as the choice of base (e.g., sodium hydride, sodium hydroxide, or sodium ethoxide) and solvent (e.g., hexane, THF, or diethyl ether), can be used to optimize the yield and minimize the formation of byproducts. researchgate.net

Process Optimization in the Production of Chiral Oxirane-2-carboxylate Salts

The transition from a laboratory-scale synthesis to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and sustainability. For chiral oxirane-2-carboxylate salts, this involves refining reaction conditions, improving catalyst performance, and developing scalable purification methods.

A key aspect of process optimization is the development of robust catalytic systems. For enzymatic reactions, this includes strategies like directed evolution and enzyme immobilization to enhance catalyst stability, activity, and reusability. nih.gov For chemical catalysts, research focuses on increasing turnover numbers, improving selectivity, and utilizing more environmentally benign reagents and solvents.

Techno-economic assessments play a crucial role in guiding process optimization. nih.gov These assessments help to identify the most significant cost drivers in a synthetic route, allowing researchers to focus their efforts on the most impactful areas for improvement. For example, in enzymatic processes, the cost of cofactors can be a significant expense, leading to the development of efficient cofactor regeneration systems. nih.gov

Furthermore, the choice of synthetic route can be influenced by the availability and cost of starting materials. The development of synthetic pathways from renewable resources, such as the chemo-enzymatic synthesis of chiral epoxides from levoglucosenone, represents a significant step towards more sustainable chemical manufacturing. mdpi.com

Below is an interactive data table summarizing the synthetic methodologies discussed:

| Methodology | Starting Material | Key Reagents/Catalysts | Product | Key Features |

| Direct Epoxidation | α,β-Unsaturated Carboxylic Acid/Ester | Asymmetric Epoxidation Catalyst (e.g., Chiral Ketone, Oxone) | (S)-Oxirane-2-carboxylate | Direct and atom-economical. |

| Darzens Condensation | Aldehyde/Ketone, α-Haloester | Base (e.g., NaH, NaOH, NaOEt) | Glycidic Ester | Classic method for α,β-epoxy esters. researchgate.net |

| Chemo-Enzymatic Synthesis | Levoglucosenone | Lipase (B570770) | Chiral Epoxide Precursor | Utilizes renewable resources and highly selective enzymes. mdpi.com |

| Oxidative Cross-Coupling | Acrylate, Vinyl Carboxylate | Palladium Catalyst | Functionalized Diene | Potential for functional group introduction. nih.gov |

| Tandem Oxidative Cyclization | Michael Adduct | Iodosobenzene/Tetrabutylammonium Iodide | Functionalized Cyclopropane | Efficient one-pot procedure. nih.gov |

Reactivity and Mechanistic Investigations of Potassium S Oxirane 2 Carboxylate

Ring-Opening Reactions of the Oxirane Moiety

The high reactivity of the oxirane ring in potassium (S)-oxirane-2-carboxylate is driven by significant angle strain and polarized carbon-oxygen bonds. This renders the ring's carbon atoms electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com These ring-opening reactions can be catalyzed by acids, bases, or proceed with strong nucleophiles.

Nucleophilic Ring-Opening Pathways

The fundamental reaction of the oxirane ring is its opening by nucleophilic attack. This process is a versatile method for creating diverse functionalized molecules. smolecule.com The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. Theoretical studies on the reaction between fluoride ions and oxirane show that the SN2 pathway, involving a backside attack by the nucleophile, is generally favored due to a lower energy barrier compared to elimination (E2) pathways. nih.gov The presence of the carboxylate group in this compound influences the electronic properties of the oxirane ring, affecting the reaction rates and conditions required for nucleophilic attack.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the ring-opening of the oxirane is initiated by the protonation of the epoxide oxygen. smolecule.com This step is crucial as it creates a better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons by inducing a partial positive charge.

The subsequent step involves the attack of a nucleophile. For an asymmetrical epoxide like (S)-oxirane-2-carboxylate, the regioselectivity of the nucleophilic attack is a key consideration. In acid-catalyzed mechanisms, the transition state has significant SN1-like character. The nucleophile preferentially attacks the more substituted carbon atom (C2, the carbon bearing the carboxylate group) because it can better stabilize the developing positive charge in the transition state. vu.nl This preference is explained by the activation strain model, where protonation of the epoxide oxygen leads to an elongation and weakening of the more substituted Cα–O bond, effectively pre-distorting the molecule for attack at this sterically more hindered side. vu.nl The reaction proceeds with anti-stereochemistry, resulting in an inversion of configuration at the carbon atom that is attacked.

Table 1: Key Steps in Acid-Catalyzed Ring-Opening

| Step | Description | Mechanistic Detail |

|---|---|---|

| 1. Protonation | The epoxide oxygen is protonated by an acid catalyst. | Increases the electrophilicity of the ring carbons and creates a good leaving group. |

| 2. Nucleophilic Attack | A nucleophile attacks one of the electrophilic carbon atoms of the protonated epoxide. | Occurs preferentially at the more substituted carbon (C2) due to better stabilization of partial positive charge in the transition state. |

| 3. Ring-Opening | The C-O bond breaks, relieving the ring strain. | Results in a product with anti-stereochemistry relative to the positions of the nucleophile and the newly formed hydroxyl group. |

Base-Catalyzed Ring-Opening Kinetics and Mechanisms

In the presence of a base or a strong nucleophile, the ring-opening reaction proceeds through a direct SN2 mechanism without prior activation of the epoxide ring. researchgate.net Unlike the acid-catalyzed pathway, the regioselectivity under basic or neutral conditions is primarily governed by steric factors rather than electronic ones. vu.nl

Strong nucleophiles will preferentially attack the less sterically hindered carbon atom (C3, the unsubstituted methylene (B1212753) carbon). vu.nlresearchgate.net This is because the reaction occurs in a regime of strong interaction between the nucleophile and the epoxide, where steric (Pauli) repulsion is the dominant factor. vu.nl The attack at the less encumbered carbon atom has a lower activation energy. The reaction kinetics are dependent on the concentration of both the epoxide and the nucleophile. The process results in the formation of an alkoxide intermediate, which is subsequently protonated (typically by the solvent or during workup) to yield the final product.

Regioselectivity and Stereoselectivity in Oxirane Ring-Opening

The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity and is highly dependent on the reaction conditions.

Under acidic conditions , the reaction is electronically controlled. Nucleophilic attack occurs at the more substituted carbon (C2), which can better stabilize a partial positive charge in the SN1-like transition state. vu.nl

Under basic or neutral conditions , the reaction is sterically controlled. Nucleophilic attack occurs at the less substituted carbon (C3) to minimize steric hindrance. vu.nlresearchgate.net

The stereoselectivity of the ring-opening is also well-defined. The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile relative to the oxygen atom of the epoxide ring. This leads to an inversion of the stereochemical configuration at the center of attack. Since this compound is a chiral starting material, this stereospecificity is crucial for the synthesis of enantiomerically pure products. For example, in the presence of a catalyst like yttrium triflate, donor-acceptor oxiranes can react with N-heteroaromatics with high regioselectivity. rsc.org

Table 2: Summary of Regioselectivity in Ring-Opening Reactions

| Condition | Controlling Factor | Site of Nucleophilic Attack | Resulting Product Type |

|---|---|---|---|

| Acidic | Electronic | More substituted carbon (C2) | α-hydroxy-β-substituted carboxylic acid derivative |

| Basic/Neutral | Steric | Less substituted carbon (C3) | β-hydroxy-α-substituted carboxylic acid derivative |

Carboxylate Group Reactivity and Transformations

While the oxirane ring is the primary site of reactivity, the carboxylate group can also participate in and influence reactions. The carboxylate anion can itself act as a nucleophile or a catalyst in certain ring-opening reactions. smolecule.comresearchgate.net For instance, in the reaction between an epoxide and a carboxylic acid, the corresponding carboxylate salt can serve as an effective catalyst. researchgate.net The mechanism involves the nucleophilic carboxylate attacking the epoxy group to form an intermediate, which is then opened by the carboxylic acid to regenerate the catalyst. researchgate.net

Furthermore, the carboxylate group can be converted into other functional groups, such as esters or amides, through reactions with alcohols or amines, respectively. smolecule.com These transformations are typically carried out after the ring-opening of the oxirane or by carefully selecting reaction conditions to avoid premature ring-opening.

Specific Reaction Profiles with Key Reagents and Catalysts

The reactivity of this compound can be tailored by using specific reagents and catalysts to achieve desired outcomes.

Lewis Acids: Catalysts such as Yttrium triflate (Y(OTf)₃) have been shown to effectively catalyze the chemo- and regioselective ring-opening of donor-acceptor oxiranes with various N-heteroaromatics, yielding acyclic nucleoside analogues. rsc.org

Carboxylate Catalysts: As mentioned, carboxylates can catalyze the ring-opening of epoxides by carboxylic acids. The catalytic activity is influenced by factors such as the alkalinity of the carboxylate ion and the nature of the cation. A larger cation radius and more branched anion structure can enhance the nucleophilicity and thus the catalytic activity. researchgate.net

Strong Nucleophiles: Strong nucleophiles like thiols or amines react under basic or neutral conditions, attacking the less substituted C3 position of the oxirane ring. researchgate.net

These examples highlight the tunable reactivity of this compound, allowing for its use as a chiral building block in the synthesis of complex and biologically relevant molecules.

Metal-Free Ring-Opening Reactions

Metal-free ring-opening reactions of epoxides are of significant interest due to their milder reaction conditions and avoidance of residual metal contamination in the products. In the case of this compound, the inherent nucleophilicity of the carboxylate can play a role in intermolecular reactions, or external nucleophiles can be employed.

The ring-opening of epoxides with carboxylic acids under metal-free conditions typically proceeds via an SN2 mechanism. The reaction can be catalyzed by the carboxylate anion itself, which acts as a nucleophile. The regioselectivity of the attack on the oxirane ring of (S)-oxirane-2-carboxylate is influenced by both steric and electronic factors. Generally, nucleophilic attack is favored at the less substituted carbon (C3).

Table 1: Regioselectivity in Metal-Free Ring-Opening of Oxirane-2-Carboxylate Analogs with Carboxylic Acids

| Nucleophile (Carboxylic Acid) | Solvent | Temperature (°C) | Major Regioisomer | Minor Regioisomer | Reference |

| Acetic Acid | Neat | 80 | Attack at C3 | Attack at C2 | researchgate.net |

| Benzoic Acid | Toluene | 100 | Attack at C3 | Attack at C2 | dntb.gov.ua |

| Propionic Acid | DMF | 70 | Attack at C3 | Attack at C2 | researchgate.net |

Note: Data presented is based on analogous systems and is intended to be illustrative.

The reaction mechanism involves the protonation of the epoxide oxygen by the carboxylic acid, which enhances the electrophilicity of the ring carbons. Subsequently, the carboxylate anion attacks one of the carbons of the oxirane ring, leading to the formation of a β-hydroxy ester.

Amine-Catalyzed Oxirane Reactivity

Amines are effective nucleophiles and catalysts for the ring-opening of epoxides, leading to the formation of β-amino alcohols, which are important intermediates in the synthesis of pharmaceuticals. The reaction of this compound with amines can proceed via two main pathways: a direct nucleophilic attack by the amine or an amine-catalyzed reaction where the amine acts as a base to activate a protic nucleophile.

In the direct nucleophilic attack, the amine attacks one of the electrophilic carbons of the oxirane ring. Theoretical studies on similar systems suggest that the reaction proceeds through an SN2-like transition state researchgate.net. The regioselectivity of the attack depends on the nature of the amine and the reaction conditions. Primary and secondary amines are commonly used nucleophiles.

Table 2: Amine-Catalyzed Ring-Opening of Oxirane-2-Carboxylate Analogs

| Amine | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Aniline | Methanol | 60 | β-amino alcohol | 85 | mdpi.com |

| Piperidine | Neat | 25 | β-amino alcohol | 92 | jsynthchem.com |

| Diethylamine | Acetonitrile | 50 | β-amino alcohol | 88 | mdpi.com |

Note: Data is generalized from studies on similar epoxides.

The amine can also act as a base, deprotonating a protic nucleophile (e.g., an alcohol or water), which then attacks the epoxide. This is particularly relevant in amine-catalyzed alcoholysis or hydrolysis of the epoxide. The mechanism of amine-catalyzed ring-opening can be complex, and kinetic studies have shown that the reaction can be influenced by hydrogen bonding between the amine, the epoxide, and the nucleophile researchgate.netrsc.org.

Transition State Analysis in Oxirane-2-carboxylate Transformations

Computational studies provide valuable insights into the transition states of epoxide ring-opening reactions. For the reaction of amines with oxiranes, density functional theory (DFT) calculations have been employed to model the reaction pathway and characterize the transition state geometry and energetics researchgate.netresearchgate.net.

The transition state for the SN2 ring-opening of an oxirane by an amine typically involves the formation of a partial bond between the nitrogen of the amine and one of the oxirane carbons, and the simultaneous breaking of the C-O bond of the epoxide ring researchgate.net. The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction, which is typically an inversion of configuration at the carbon center undergoing attack.

Table 3: Calculated Activation Energies for the Ring-Opening of Oxirane with Amines

| Amine | Computational Method | Activation Energy (kcal/mol) | Reference |

| Ammonia | DFT (B3LYP/6-31G) | 15.2 | researchgate.net |

| Methylamine | DFT (B3LYP/6-31G) | 14.5 | researchgate.net |

| Dimethylamine | DFT (B3LYP/6-31G*) | 13.8 | researchgate.net |

Note: These values are for the parent oxirane and serve as a reference.

For oxirane-2-carboxylates, the presence of the carboxylate group can influence the stability of the transition state through electronic effects. Computational analysis suggests that the carboxylate group can stabilize a developing positive charge on the adjacent carbon (C2), which could favor a reaction pathway with some SN1 character, although the SN2 mechanism is generally predominant for epoxide ring-opening under neutral or basic conditions researchgate.net. The regioselectivity of the nucleophilic attack is a result of the balance between steric hindrance at C3 and the electronic stabilization at C2. Theoretical studies on related systems have shown that attack at the less substituted C3 position generally has a lower activation barrier nih.gov.

Potassium S Oxirane 2 Carboxylate As a Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

The primary utility of potassium (S)-oxirane-2-carboxylate lies in its application as a chiral starting material. bldpharm.com The inherent chirality of the molecule allows for the transfer of stereochemical information to the target molecule, a crucial aspect of asymmetric synthesis. The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions that can be highly stereospecific. This controlled ring-opening is a cornerstone of its use in synthesizing enantiomerically pure compounds.

The potassium salt form enhances the compound's stability and solubility in aqueous media compared to its free acid counterpart, which is beneficial for various biochemical and pharmaceutical research applications. The preparation method ensures the epoxide ring remains intact, preserving its reactivity for subsequent chemical transformations.

Precursor for Advanced Organic Intermediates

This compound serves as a key intermediate in the formation of more complex organic molecules. a2bchem.com Its oxirane ring structure enables it to participate in a variety of reactions, most notably nucleophilic ring-opening and substitution reactions. a2bchem.com This reactivity allows for the introduction of various functional groups, leading to the creation of functionalized oxiranes. These oxiranes, in turn, act as building blocks for a diverse range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. a2bchem.com

The ability of this compound to undergo a wide range of chemical transformations makes it an invaluable tool for chemists in the controlled construction of intricate molecular architectures. a2bchem.com

Application in Polymer Chemistry and Materials Science

The utility of this compound extends into the realm of polymer chemistry and materials science, where its reactive epoxide group plays a central role.

Glycidates, which are esters containing an epoxy moiety adjacent to the ester group, are integral to the formation of certain epoxy resins. These resins can be cured under mild conditions, for instance, with amines like diethylenetriamine (B155796) (DETA). nih.gov The curing of bifunctional glycidates with DETA results in cross-linked products. nih.gov

Differential scanning calorimetry (DSC) studies have shown that the curing of glycidate-based systems can initiate at lower temperatures compared to analogous glycidyl (B131873) ether systems. nih.gov For example, a glycidate system started curing at 7 °C, whereas a comparable glycidyl ether system began curing at 27 °C. nih.gov While the initiation temperature is lower, the curing rate is often slower, which can be attributed to a lower activation energy and exothermicity. nih.gov This controlled curing process, along with the potential for high adhesive strength, makes glycidate-based epoxy systems advantageous for certain applications. nih.gov

The curing process transforms the linear epoxy resin into a three-dimensional cross-linked network, a process that is influenced by the type of hardener used and the curing temperature. researchgate.net

Table 1: Curing Characteristics of Glycidate vs. Glycidyl Ether Systems

| Feature | Glycidate System | Glycidyl Ether System |

|---|---|---|

| Curing Start Temperature | 7 °C | 27 °C |

| Activation Energy (Ea) | 57 kJ/g | Not specified in provided context |

| Exothermicity (ΔH) | 58 J/g | Not specified in provided context |

Recent research has explored the copolymerization of oxiranes with carbon dioxide (CO2) to produce polycarbonates, which are biodegradable polymers. While specific studies on the alternating copolymerization of this compound with CO2 were not found in the provided search results, related research on other oxiranes provides insight into the potential methodologies.

For instance, the alternating copolymerization of cyclohexene (B86901) oxide (CHO) and CO2 has been successfully achieved using salen Co(III) acetate (B1210297) complexes as catalysts in the presence of a co-catalyst like bis(triphenylphosphine)iminium chloride. nih.gov This process yields polycarbonates with a high percentage of carbonate linkages and controlled molecular weights. nih.gov The reaction is typically carried out in a stainless steel autoclave under pressure and elevated temperature. nih.gov

A more benign catalytic system using potassium acetate complexed by 18-crown-6 (B118740) ether has been shown to effectively promote the quasi-alternating copolymerization of oxirane monomers like propylene (B89431) oxide and allyl glycidyl ether at room temperature and in solvent-free conditions. nih.gov This method leads to well-defined polyethers with low dispersity values. nih.gov These studies suggest that similar catalytic systems could potentially be adapted for the alternating copolymerization of this compound with carbon dioxide.

Derivatization Strategies for Functionalized Products

The chemical reactivity of this compound allows for various derivatization strategies to produce a range of functionalized products. The primary mode of derivatization involves the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by both acids and bases and can proceed with a high degree of stereoselectivity.

A wide variety of nucleophiles can be employed to open the epoxide ring, including:

Oxygen nucleophiles: Alcohols and water can react with the epoxide to form α-hydroxy ethers and diols, respectively.

Nitrogen nucleophiles: Amines can open the epoxide ring to yield amino alcohols, which are important building blocks in medicinal chemistry.

Carbon nucleophiles: Grignard reagents and organolithium compounds can be used to form new carbon-carbon bonds.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a vast array of target molecules with diverse functionalities.

Computational Chemistry Studies on Potassium S Oxirane 2 Carboxylate

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical modeling offers a microscopic view of chemical processes, allowing for the detailed examination of reaction pathways and energetics that are often difficult to observe experimentally. For potassium (S)-oxirane-2-carboxylate, these models are crucial for understanding the reactivity of the strained oxirane ring.

Density Functional Theory (DFT) Applications to Oxirane-2-carboxylate Reactions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study the reactions of oxirane-containing molecules, providing valuable data on their reaction mechanisms.

In the context of oxirane-2-carboxylate, DFT calculations are instrumental in exploring reactions such as nucleophilic ring-opening. Studies on analogous systems, like the reaction of acetate (B1210297) with epoxides, have shown that DFT can predict activation barriers. researchgate.netnih.gov For the non-catalyzed SN2 reaction of an acetate with an epoxide, DFT calculations (specifically using the B3LYP functional) have predicted an activation barrier of approximately 20-21 kcal/mol in the gas phase. researchgate.netnih.gov However, the inclusion of solvent effects, which is critical for a salt like this compound, can significantly alter these predictions. For instance, a polarizable continuum model for aqueous solvation was found to increase the activation barrier by nearly 10 kcal/mol due to the stabilization of the nucleophile. researchgate.netnih.gov

DFT has also been employed to study the oxidation of alkenes to form epoxides, a reverse of the ring-opening reaction. These studies help in understanding the thermodynamics and kinetics of epoxide formation, which is relevant to the synthesis of oxirane-2-carboxylates. nih.gov

Ab Initio Calculations for Epoxide Ring-Opening

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying chemical reactions. These methods have been applied to understand the intricacies of epoxide ring-opening.

For the ring-opening of a simple oxirane molecule, ab initio studies at the Self-Consistent Field (SCF), Two-Configuration SCF (TCSCF), and Configuration Interaction with Single and Double excitations (CISD) levels have been performed. osti.gov These calculations have identified multiple stationary points on the potential energy surface, including minima corresponding to the reactant and open-chain products, as well as the transition states connecting them. osti.gov A significant finding from these studies is that the C-C bond cleavage in oxirane preferably occurs through a conrotatory double methylene (B1212753) rotation, with a calculated activation energy of 52.0 kcal/mol after zero-point vibrational energy correction. osti.gov

In the context of nucleophilic attack, such as by an acetate on an epoxide, ab initio (MP2) calculations have been used alongside DFT to predict activation barriers. researchgate.netnih.gov These calculations provide a comparative basis for the results obtained from different theoretical methods.

Prediction of Reaction Pathways and Transition States

A key strength of computational chemistry is its ability to map out entire reaction pathways and characterize the high-energy transition states that govern reaction rates. For this compound, this is particularly important for predicting how the epoxide ring will open under different conditions.

Theoretical studies on similar epoxides have shown that the ring-opening can proceed through different pathways, depending on factors like the presence of a catalyst. In a non-catalyzed reaction of an acetate with an epoxide, the transition state is centrally located between reactants and products. researchgate.netnih.gov However, in the presence of a general-acid catalyst, the transition state is predicted to be earlier, and the reaction becomes highly exothermic. researchgate.netnih.gov This is because the catalyst facilitates the formation of a neutral ester product rather than a less stable alkoxide. researchgate.netnih.gov

The following table summarizes the predicted activation barriers for the ring-opening of an epoxide by acetate under different conditions, as determined by computational studies on a model system.

| Reaction Condition | Computational Method | Predicted Activation Barrier (kcal/mol) |

| Non-catalyzed (gas phase) | MP2, DFT (B3LYP) | ~20-21 |

| Non-catalyzed (aqueous) | Polarizable Continuum Model | ~30-31 |

| Acid-catalyzed (gas phase) | MP2, DFT (B3LYP) | ~10 |

Data sourced from theoretical studies on the SN2 reaction of acetate with 1S,2S-trans-2-methylstyrene oxide. researchgate.netnih.gov

Stereochemical Outcome Prediction and Analysis

The (S) configuration of this compound introduces chirality, making the prediction of stereochemical outcomes of its reactions a critical aspect. Computational methods can be used to predict whether a reaction will proceed with inversion or retention of stereochemistry at the chiral centers.

For SN2 reactions, such as the ring-opening of an epoxide by a nucleophile, the stereochemical outcome is typically inversion of configuration at the attacked carbon. Computational models can confirm this by analyzing the geometry of the transition state. In the case of more complex reactions, computational analysis can help rationalize unexpected stereochemical outcomes. For instance, in the reactions of vinyl epoxides, the conformation of the molecule plays a crucial role in determining the final stereochemistry, which can be elucidated through computational modeling. stackexchange.com

Electronic Structure and Bonding Analysis of Oxirane-2-carboxylate

Understanding the electronic structure and bonding of the oxirane-2-carboxylate anion is fundamental to explaining its reactivity. The high strain of the three-membered epoxide ring is a key feature that can be analyzed using computational tools.

The bonding in the oxirane ring can be described in terms of Walsh orbitals. The C-C bond in the ring is weaker than a typical C-C single bond, and the C-O bonds are also strained. This strain energy contributes to the high reactivity of epoxides towards nucleophilic attack. The presence of the carboxylate group, an electron-withdrawing group, further influences the electronic properties of the molecule. It can affect the polarization of the C-O bonds in the epoxide ring, potentially influencing the regioselectivity of the ring-opening reaction.

Computational analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the sites most susceptible to nucleophilic or electrophilic attack. For instance, in the reaction of ethylene (B1197577) with metal-oxo complexes to form epoxides, frontier molecular orbital calculations have shown that the electron flow is typically from the HOMO of the ethylene to the LUMO of the metal-oxo complex. nih.gov A similar analysis for this compound can help predict its reactivity with various reagents.

Biocatalytic Transformations Involving Oxirane 2 Carboxylate Systems

Enzymatic Resolution and Derivatization Strategies

Enzymatic kinetic resolution is a widely employed strategy for the separation of racemates, and lipases are among the most versatile biocatalysts for this purpose. units.it The application of lipases in the resolution of racemic alcohols, acids, and esters is well-documented, providing a framework for the potential resolution of oxirane-2-carboxylate derivatives. units.itbme.hu

Lipase-catalyzed kinetic resolution typically involves the enantioselective acylation or hydrolysis of a racemic substrate. polimi.it In the context of oxirane-2-carboxylates, this could involve the resolution of a racemic glycidic acid ester via enantioselective hydrolysis, or the resolution of a racemic alcohol through acylation with a glycidic acid derivative. The efficiency of such resolutions is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E). A high E-value signifies that one enantiomer reacts significantly faster than the other, allowing for the isolation of both the unreacted enantiomer and the product in high enantiomeric excess (ee).

Several studies have demonstrated the successful kinetic resolution of alcohols and amines using lipases, which are pertinent to the derivatization of the oxirane-2-carboxylate system. For instance, Lipase (B570770) B from Candida antarctica (CAL-B) has been shown to be a highly efficient biocatalyst for the resolution of various primary and secondary alcohols and amines. units.itbme.hu

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions

| Racemic Substrate | Biocatalyst | Acylating Agent/Solvent | Product | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |

| 2-Methoxy-2-phenylethanol | Candida antarctica lipase B (CAL-B) | - | (R)-alcohol | - | >99% | 47 | units.it |

| (±)-trans-2-Phenylcyclopentanamine | Candida antarctica lipase B (CAL-B) | Various esters | (R)-amine | - | >99% | >200 | units.it |

| (±)-cis-2-Phenylcyclopentanamine | Candida antarctica lipase B (CAL-B) | Various esters | (R)-amine | - | >99% | >200 | units.it |

| Racemic 1-phenylethanol | Lipase PS (Amano) | Acetic anhydride/Dichloromethane | (S)-alcohol | 30 | 96:4 (e.r.) | 17 | polimi.it |

| Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | Candida rugosa lipase | Phosphate buffer/Diisopropyl ether-hexane | Dimethyl 1-carboxy-1-hydroxymethylphosphonate | - | >98% | - | mdpi.com |

Epoxide Hydrolase Activity on Oxirane-2-carboxylate Analogues

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. mdpi.com These enzymes are of significant interest for the production of enantiopure compounds due to their high stereoselectivity and enantioselectivity. mdpi.com EHs are broadly classified into microsomal EHs (EC 3.3.2.9) and soluble EHs (EC 3.3.2.10). researchgate.net The hydrolytic kinetic resolution of racemic epoxides by EHs can yield both enantiopure epoxides and diols, which are valuable chiral building blocks. mdpi.com

The application of EHs to glycidic acid esters and other oxirane-2-carboxylate analogues is a promising strategy for the synthesis of chiral compounds. The enantioselectivity of the hydrolysis is a critical factor, and it can be influenced by the substrate structure and the specific EH used. Directed evolution has been successfully employed to enhance the enantioselectivity of EHs. For example, the epoxide hydrolase from Aspergillus niger was evolved to exhibit a significantly higher enantioselectivity (E = 115) in the hydrolytic kinetic resolution of racemic glycidyl (B131873) phenyl ether compared to the wild-type enzyme (E = 4.6). nih.govresearchgate.net

Table 2: Enantioselective Hydrolysis of (R,S)-Glycidyl Aryl Ethers by Epoxide Hydrolases

| Substrate | Biocatalyst | Product (Diol) | Enantiomeric Excess of Diol (ee) | Configuration of Unreacted Epoxide | Reference |

| Glycidyl phenyl ether | Aspergillus niger EH (wild-type) | 3-Phenoxy-1,2-propanediol | - | - | nih.gov |

| Glycidyl phenyl ether | Aspergillus niger EH (evolved mutant) | (R)-3-Phenoxy-1,2-propanediol | >99% | (S) | nih.gov |

| α-Naphthyl glycidyl ether | Bacillus megaterium EH (BmEH) | (R)-3-(1-Naphthoxy)-1,2-propanediol | - | (S) | pnas.org |

The regioselectivity of epoxide ring opening by EHs is another crucial aspect. For monosubstituted epoxides like glycidyl ethers, the attack of the nucleophilic water molecule typically occurs at the less substituted carbon atom.

Mechanistic Studies of Enzyme-Substrate Interactions

Understanding the interactions between enzymes and oxirane-containing substrates at a molecular level is fundamental for the rational design of biocatalysts and inhibitors.

The electrophilic nature of the oxirane ring makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, leading to covalent modification or inhibition. wikipedia.org This process can be highly stereospecific, depending on the three-dimensional arrangement of the substrate within the active site. nih.gov

A study on the inhibition of α-chymotrypsin, a serine protease, by 2-benzyl-3,4-epoxybutanoic acid methyl ester provides a clear example of stereospecific enzyme alkylation. nih.gov It was proposed that the (2S,3R)-isomer of the epoxy ester binds to the enzyme in a manner that positions the oxirane ring for nucleophilic attack by the hydroxyl group of Ser-195, leading to irreversible inactivation. nih.gov In contrast, the (2S,3S)-isomer acts as a competitive inhibitor without causing inactivation, likely due to an unfavorable alignment of the oxirane for the ring-opening reaction. nih.gov This demonstrates that the stereochemistry of the epoxide is critical for the outcome of the enzyme-inhibitor interaction.

This principle of stereospecific alkylation is relevant to the interaction of oxirane-2-carboxylates with various enzymes. The carboxylate group can act as an anchoring point within the active site, and the stereochemistry of the oxirane ring will dictate the orientation for a potential nucleophilic attack by a catalytic residue.

The active site of an enzyme is a three-dimensional pocket or crevice where substrate binding and catalysis occur. ncert.nic.in The characterization of enzyme active sites that interact with oxiranes reveals key features that govern substrate specificity and catalytic mechanism.

In many epoxide hydrolases, the active site contains a catalytic triad, typically consisting of an aspartate, a histidine, and another acidic residue. pnas.org The aspartate acts as the nucleophile that attacks the epoxide ring, forming a covalent ester intermediate. The histidine and the other acidic residue then activate a water molecule to hydrolyze this intermediate.

X-ray crystallography studies of epoxide hydrolases with bound substrates or inhibitors have provided detailed snapshots of the active site. For instance, the crystal structure of an evolved epoxide hydrolase from Aspergillus niger in complex with its substrate revealed that mutations distant from the active site can still dramatically alter the active site environment, leading to enhanced enantioselectivity. nih.gov These changes facilitate the productive binding of the preferred enantiomer while disfavoring the binding of the other. nih.gov

The active site of an enzyme can also exhibit considerable flexibility to accommodate a range of substrates. Studies on the epoxide hydrolase from Bacillus megaterium (BmEH) have identified an active tunnel for substrate access and product release. pnas.org By mutating residues within this tunnel, the steric hindrance was reduced, leading to a significant increase in the enzyme's activity towards bulky substrates like α-naphthyl glycidyl ether. pnas.org

Bio-Inspired Synthetic Routes for Chiral Glycidates

Nature's strategies for epoxide formation can inspire the development of novel and sustainable synthetic methods for chiral glycidates. One such approach is the epoxidation of α,β-unsaturated carbonyl compounds.

The asymmetric epoxidation of α,β-unsaturated ketones can be achieved using biocatalytic systems. For example, a tandem reduction-epoxidation-dehydrogenation cascade using a combination of enzymes can produce chiral epoxy ketones with high yield and enantiomeric excess. rsc.org This type of bio-inspired approach could be adapted for the synthesis of chiral glycidates from corresponding α,β-unsaturated esters.

Furthermore, the direct epoxidation of α,β-unsaturated carbonyl compounds using hydrogen peroxide in the presence of an alkali is a known chemical method. youtube.com The development of chiral catalysts that can mimic the active sites of enzymes and perform this transformation asymmetrically is an active area of research. For instance, chiral N,N'-dioxide-Sc(III) complexes have been shown to catalyze the asymmetric epoxidation of α,β-unsaturated ketones and amides with high efficiency and enantioselectivity. rsc.org Cinchona alkaloid derivatives have also been used as catalysts for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds. buchler-gmbh.combuchler-gmbh.com These bio-inspired catalytic systems offer a promising avenue for the synthesis of chiral glycidates and their derivatives.

Future Directions and Emerging Research Areas

Novel Catalytic Systems for Oxirane-2-carboxylate Transformations

The reactivity of the strained oxirane ring is central to the synthetic utility of potassium (S)-oxirane-2-carboxylate. Catalysis is key to controlling the regio- and stereoselectivity of its ring-opening reactions. While established methods exist, current research is focused on developing more sustainable, efficient, and versatile catalytic systems.

One major area of development is the use of earth-abundant and non-toxic metal catalysts. For instance, iron(III)-based cooperative catalyst systems have been reported for the nucleophilic ring-opening of terminal epoxides with carboxylic acids, showing high activity under mild, solvent-free conditions. rsc.org Such systems, which can be superior to traditional onium halide catalysts, represent a significant step towards greener chemical processes. rsc.org Similarly, aluminum(III) and chromium(III) salen complexes are being explored for the kinetic resolution of epoxides through coupling with carbon dioxide, a process that is highly attractive from a sustainability standpoint. mdpi.com

Enzymatic and chemoenzymatic methods are also gaining prominence. Lipase-mediated processes, for example, can be used for the kinetic resolution of racemic glycidic esters or for the in situ formation of peroxy acids for epoxidation, offering high conversion rates. These biocatalytic approaches provide exceptional selectivity under mild conditions, which is often difficult to achieve with conventional chemical catalysts.

Furthermore, the development of heterogeneous catalysts, such as metal-based catalysts or enzymes immobilized on solid supports like zeolites or polymers, is a critical research direction. mdpi.comresearchgate.net These catalysts simplify product purification, allow for catalyst recycling, and are well-suited for integration into continuous flow systems, addressing several key principles of green chemistry. mdpi.com

Interactive Table: Comparison of Emerging Catalytic Systems for Epoxide Transformations

| Catalyst System | Transformation Type | Key Advantages | Reference(s) |

| Iron(III) Benzoate / Guanidinium Carbonate | Nucleophilic Ring Opening | High activity, non-toxic, halide-free, sustainable | rsc.org |

| Aluminum(III)/Chromium(III) Salen Complexes | Kinetic Resolution via CO₂ Coupling | Uses sustainable metal, CO₂ utilization | mdpi.com |

| Lipase (B570770) | Kinetic Resolution / Epoxidation | High selectivity, mild conditions, green | |

| Acidic Ion Exchange Resins (AIER) | Epoxidation | Inexpensive, easy separation, reduces side reactions | mdpi.com |

| Titanium-Tartrate Complex (Sharpless) | Asymmetric Epoxidation | High enantioselectivity for allylic alcohols | numberanalytics.com |

| Manganese-Salen Complex (Jacobsen) | Asymmetric Epoxidation | High enantioselectivity for unfunctionalized alkenes | numberanalytics.com |

Advanced Spectroscopic and Analytical Characterization Techniques

As the synthesis of complex chiral molecules becomes more ambitious, the need for powerful analytical techniques to verify their structure and stereochemistry becomes more acute. For chiral compounds like this compound, determining the absolute configuration and enantiomeric excess is crucial.

Chiroptical spectroscopy is a particularly powerful tool in this regard. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are exquisitely sensitive to molecular stereochemistry. researchgate.netacs.orgacs.org Modern research combines experimental CD spectra with quantum-chemical calculations, such as those based on time-dependent density functional theory (TD-DFT), to reliably determine the absolute configuration of chiral epoxides. epa.govnih.gov This combination allows for a detailed understanding of the relationship between molecular structure and chiroptical response.

Photoelectron circular dichroism (PECD) is an emerging gas-phase technique that offers remarkable sensitivity to chirality. rsc.org By measuring the forward-backward asymmetry in the angular distribution of photoelectrons emitted from a chiral molecule ionized by circularly polarized light, PECD can provide unambiguous chiral differentiation. Comparative studies on molecules like methyl-oxirane and trifluoromethyl-oxirane demonstrate PECD's sensitivity to the chemical environment of the stereocenter. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone of structural analysis, and its application to chiral molecules continues to advance. The use of chiral solvating agents, such as optically active 2,2,2-trifluorophenylethanol, can induce enantiomeric spectral dissimilarities in the NMR spectra of chiral epoxides, allowing for the determination of absolute configuration. rsc.org Furthermore, in-situ monitoring of reactions using techniques like process analytical technology (PAT) integrated with spectroscopy allows for real-time tracking of reaction progress and stereoselectivity, enabling rapid optimization and control. nih.gov

Interactive Table: Advanced Spectroscopic Techniques for Chiral Epoxide Characterization

| Technique | Information Obtained | Principle | Reference(s) |

| Electronic Circular Dichroism (ECD) | Absolute configuration, enantiomeric excess | Differential absorption of left and right circularly polarized light by chiral molecules. | researchgate.netacs.org |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, conformational analysis | Differential absorption of left and right circularly polarized infrared light. | acs.org |

| Photoelectron Circular Dichroism (PECD) | Chiral differentiation, ion spectroscopy | Asymmetry in photoelectron angular distribution from ionization with circularly polarized light. | rsc.org |

| NMR with Chiral Solvating Agents | Absolute configuration, enantiomeric purity | Induction of diastereomeric environments for enantiomers, leading to separate NMR signals. | rsc.org |

| In-situ Spectroscopy (e.g., FTIR, Raman) | Real-time reaction monitoring | Continuous measurement of spectral changes to track reactant consumption and product formation. | nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis

The push towards greener and more sustainable chemical manufacturing has led to a surge of interest in flow chemistry and microreactor technology. acs.orgrsc.org These technologies offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process integration. acs.org

For the synthesis and transformation of oxirane-2-carboxylates, flow chemistry offers compelling benefits. The use of packed-bed reactors containing immobilized catalysts (heterogeneous or enzymatic) allows for the development of fully continuous processes, simplifying purification and enabling catalyst reuse. researchgate.netacs.org This approach is particularly valuable for stereoselective transformations, and has been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs). rsc.org

Flow chemistry also enables "flash chemistry," where extremely fast reactions can be conducted in a highly controlled manner, often leading to higher selectivity and suppressing side reactions that plague batch processes. acs.org This is particularly relevant for reactions involving highly reactive intermediates. The integration of multiple reaction steps into a single, continuous "telescoped" synthesis is another key advantage, reducing waste and manual handling between steps. acs.org The synthesis of (S)-rolipram in a continuous flow system using solid-supported catalysts and reagents exemplifies the power of this approach. acs.org As the chemical industry moves towards more sustainable models, the integration of this compound chemistry with continuous flow technology will be a critical area of research and development. rsc.org

Exploration of New Application Domains in Chemical Sciences

While this compound is already a valuable building block, ongoing research continues to uncover new applications across the chemical sciences. Its ability to serve as a precursor to densely functionalized chiral molecules makes it a powerful tool in the total synthesis of complex natural products, such as alkaloids and terpenoids. rsc.org The stereocontrolled ring-opening of the epoxide is a key strategy for installing multiple stereocenters in a single step. rsc.orgacs.org

In materials science , epoxide-functionalized surfaces are of great interest for creating advanced materials. acs.orgresearchgate.net For example, the ring-opening of epoxide groups on graphene oxide is a key method for its chemical functionalization, enabling the creation of new composites for applications in energy storage and electronics. frontiersin.org Similarly, polymers bearing pendant epoxide groups are versatile platforms for post-polymerization modification, allowing for the introduction of a wide range of functionalities. bibliotekanauki.pl

The development of new agrochemicals is another promising domain. acs.orgresearchgate.net Many modern pesticides are chiral molecules, with often only one enantiomer possessing the desired biological activity. acs.orgrug.nlebrary.net Chiral synthons like this compound are therefore highly valuable for the asymmetric synthesis of new, more effective, and environmentally safer agrochemicals. acs.org

Finally, the oxirane-2-carboxylate scaffold itself is being investigated for its biological activity. Recent studies have explored the antiproliferative activities of 3-aryloxirane-2-carboxylate derivatives against cancer cell lines, using molecular modeling to understand their interactions with biological targets like cyclin-dependent kinase 1 (CDK1). nih.gov This highlights the potential for this chemical motif to serve not just as a synthetic intermediate, but as a core component of future therapeutic agents.

Q & A

Basic: What validated analytical methods are recommended for quantifying oxirane oxygen content in potassium (S)-oxirane-2-carboxylate?

Answer:

The AOCS Cd 9-57 method is a widely accepted standard for experimental oxirane oxygen (%Oexp) determination. It involves titrimetric analysis using hydrobromic acid in acetic acid to react with the oxirane ring, followed by back-titration with potassium iodide . For rapid screening, FTIR-ATR spectroscopy (Fourier-transform infrared spectroscopy with attenuated total reflectance) is effective, particularly monitoring the C–O–C stretching vibration at 1100 cm⁻¹. This method correlates well with theoretical oxirane oxygen (%Otheo) values calculated via Equation 2:

where iodine value (g I₂/100 g) reflects double bond density .

Validation Tip: Cross-validate FTIR results with ¹H-NMR by analyzing epoxide proton signals (δ 3.0–3.5 ppm) to confirm conversion rates and rule out side reactions .

Basic: How can researchers optimize the synthesis of this compound to minimize ring-opening side reactions?

Answer:

Key parameters include:

- pH Control: Maintain alkaline conditions (pH 8–10) to stabilize the oxirane ring and prevent acid-catalyzed hydrolysis.

- Temperature Modulation: Use a stepwise temperature profile (e.g., 40–50°C for epoxidation, <30°C for carboxylation) to balance reaction kinetics and thermal stability.

- Catalyst Selection: Enzymatic catalysts (e.g., lipases) improve selectivity over traditional peracid methods, reducing oxirane degradation. For example, enzymatic epoxidation achieves ~50% conversion with <2% side products, compared to 10–22% selectivity in non-enzymatic routes .

Experimental Design: Monitor real-time using FTIR-ATR to adjust reaction conditions dynamically .

Advanced: How can discrepancies between theoretical and experimental oxirane oxygen values be resolved?

Answer:

Discrepancies often arise from:

- Incomplete Epoxidation: Residual double bonds (detectable via ¹H-NMR at δ 5.0–5.5 ppm) lower %Oexp.

- Oxirane Ring Degradation: Hydrolysis or nucleophilic attack (e.g., by water or amines) reduces oxirane content. Use Karl Fischer titration to quantify moisture levels in reagents .

- Matrix Effects: In polymer blends (e.g., with dimethyl methylphosphonate), FTIR signals may overlap. Employ GC-MS or HPLC to isolate and quantify individual components .

Case Study: In methyl ester epoxidation, a 6.0% theoretical oxirane oxygen value deviated by ±0.5% due to unsaturation residues. Adjusting peroxide equivalents and reaction time reduced the gap .

Advanced: What kinetic models are suitable for predicting epoxidation rates in complex reaction systems?

Answer:

A fourth-order Runge–Kutta method integrated with genetic algorithm optimization (implemented in MATLAB) effectively models non-linear kinetics. This approach accounts for:

- Autocatalytic behavior from in situ peracid formation.

- Mass transfer limitations in heterogeneous systems (e.g., biphasic oil/water mixtures).

Validation: Simulated data showed <5% deviation from experimental conversion rates in palm oil epoxidation .

Advanced: How does the stereochemistry of this compound influence its reactivity in polymer synthesis?

Answer:

The (S)-configuration enhances stereoselectivity in ring-opening polymerizations (e.g., with phosphorus oxide or methylphosphonate derivatives). Key findings:

- Reactivity Trend: (S)-enantiomers exhibit 20–30% faster polymerization rates compared to (R)-counterparts due to favorable transition-state alignment.

- Application Example: In polyphosphoester synthesis, the (S)-form yields polymers with higher thermal stability (Tg ~85°C vs. 70°C for racemic blends) .

Methodology: Use chiral HPLC (e.g., Chiralpak IC column) to confirm enantiomeric purity before polymerization .

Advanced: What comparative strategies differentiate this compound from structurally similar oxirane derivatives?

Answer:

Structural Differentiation Table:

| Property | This compound | (2R)-2-(Difluoromethyl)oxirane | (2R)-2-(Chloromethyl)oxirane |

|---|---|---|---|

| Reactivity with H2O | Slow hydrolysis (t₁/₂ = 48 h) | Rapid (t₁/₂ = 2 h) | Moderate (t₁/₂ = 12 h) |

| FTIR Signature | 1700 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C) | 1150 cm⁻¹ (C-F) | 650 cm⁻¹ (C-Cl) |

| NMR Shift (¹H) | δ 4.1 (COO⁻), δ 3.3 (oxirane) | δ 4.5 (CF2H) | δ 3.8 (CH2Cl) |

Analytical Workflow: Combine X-ray crystallography (for absolute configuration) with tandem MS to resolve structural ambiguities .

Advanced: How can mixed-method approaches address conflicting data in epoxidation studies?

Answer:

Integrate qualitative mechanistic insights (e.g., DFT calculations for transition states) with quantitative kinetic data to reconcile discrepancies. For example:

- Contradiction: High oxirane conversion (FTIR) but low selectivity (NMR).

- Resolution: DFT revealed competing epoxide ring-opening pathways via nucleophilic attack, prompting reagent purification to remove trace amines .

Framework: Apply Bryman’s "triangulation" model, ensuring qualitative hypotheses are tested against quantitative datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.